N-(2-Fluoroethyl)-N-methylcyclopropanamine

Description

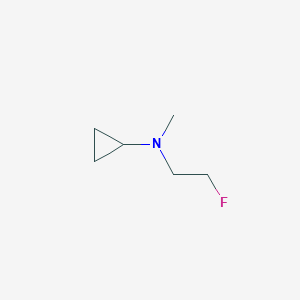

N-(2-Fluoroethyl)-N-methylcyclopropanamine is a cyclopropane-containing amine derivative featuring a 2-fluoroethyl group and a methyl substituent on the nitrogen atom. The cyclopropane ring imparts unique steric and electronic properties, while the fluorine atom on the ethyl chain enhances lipophilicity and metabolic stability compared to non-halogenated analogs.

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

N-(2-fluoroethyl)-N-methylcyclopropanamine |

InChI |

InChI=1S/C6H12FN/c1-8(5-4-7)6-2-3-6/h6H,2-5H2,1H3 |

InChI Key |

GIXBEZLQPKFMFD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCF)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoroethyl)-N-methylcyclopropanamine typically involves the reaction of cyclopropanamine with 2-fluoroethyl methylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoroethyl)-N-methylcyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, there is no direct information available regarding specific applications, data tables, or case studies for the compound "N-(2-Fluoroethyl)-N-methylcyclopropanamine." However, the search results offer some related information regarding fluorinated compounds and cyclopropane derivatives, which may be relevant.

Fluorinated Cyclopropane Derivatives

- 5-HT2C Agonists: A study designed and synthesized fluorinated 5-HT2C agonists based on 2-phenylcyclopropylmethylamines . Fluorine atoms were incorporated into the cyclopropane ring to potentially enhance potency, selectivity, lipophilicity, and to block oxidative metabolism sites .

- Transition Metal Catalysis: Key fluorinated cyclopropane moieties were constructed using transition metal-catalyzed [2+1]-cycloaddition of aromatic vinyl fluorides .

- Receptor Activity: One compound, (+)-21b, showed no detectable 5-HT2B agonism and displayed reasonable selectivity against 5-HT2A .

- Molecular Docking: Molecular docking studies were performed to explain the compounds’ possible binding poses to the 5-HT2C receptor .

PARG Inhibitors

- Inhibitory Compounds: Several compounds are described as inhibitors of PARG (Poly ADP-ribose glycohydrolase) enzyme activity . These compounds contain cyclopropyl moieties .

- Examples of compounds Specific examples include:

- N-[1-(fluoromethyl)cyclopropyl]-1-methyl-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide

- 3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methoxyethyl)-N-(1-methylcyclopropyl)-2-oxobenzimidazole-5-sulfonamide

- 3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-[1-(fluoromethyl)cyclopropyl]-2-oxobenzimidazole-5-sulfonamide

Related Fluorinated Compounds

- (2-Fluoroethyl)(methyl)(propan-2-yl)amine: Information, including NMR data, is available for this compound .

Other Applications of Fluorinated Compounds

- Teflon Finishes: Fluorocarbon coatings have various applications due to their chemical inertness, water repellency, anti-sticking ability, and friction resistance . They can be applied to ferrous metals, chromium, nickel alloys, copper, aluminum, glass, and ceramics . Specific uses include conveyor chutes, dump valves, extrusion dies, molding dies, and packaging equipment .

L-Carnitine Biosynthesis Inhibitors

- Mildronate: Mildronate (3-(2,2,2-trimethylhydrazinium) propionate), an L-carnitine biosynthesis inhibitor, modulates glucose uptake and decreases carnitine concentration in plasma and heart tissues . Long-term treatment with mildronate increased insulin-stimulated glucose uptake and the expression of glucose transporter 4, hexokinase II, and insulin receptor proteins in mouse hearts .

Mechanism of Action

The mechanism of action of N-(2-Fluoroethyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-Fluoroethyl)-N-methylcyclopropanamine can be contextualized by comparing it to related compounds, including halogenated ethylamines, oxygen-substituted analogs, and derivatives with alternative N-substituents.

Halogenated Ethyl Substituents

Fluorine and chlorine substituents on ethyl chains significantly influence physicochemical properties:

- Fluorine vs.

- Mono- vs. Difluoro Substitution: The difluoroethyl analog () introduces additional steric hindrance and electronic effects, which may alter receptor binding kinetics compared to the monofluoro derivative.

Oxygen-Containing Substituents

Ethyl chains with oxygen-based groups exhibit distinct solubility and hydrogen-bonding profiles:

- Methoxy vs. Fluoroethyl : The methoxy group in N-(2-Methoxyethyl)-N-propylamine improves aqueous solubility but reduces lipophilicity compared to the fluoroethyl group in the target compound .

- Aromatic vs. Aliphatic Chains: The phenoxy-substituted analog () introduces aromatic interactions, which may enhance target binding affinity but increase metabolic susceptibility.

Variations in N-Substituents

The nitrogen substituent modulates steric effects and basicity:

- Methyl vs. Carbamate : The tert-butyl carbamate in serves as a protecting group, enabling controlled amine reactivity during synthesis, unlike the unprotected methyl group in the target compound.

- Cyclopropyl vs. Larger Groups : Cyclopropyl substituents (e.g., in and ) balance steric hindrance and conformational flexibility, favoring interactions with planar binding sites.

Biological Activity

N-(2-Fluoroethyl)-N-methylcyclopropanamine is a compound of interest in medicinal chemistry, particularly due to its potential applications in treating various neurological and psychiatric conditions. This article provides an overview of its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropane ring, a fluorinated ethyl group, and a methyl amine moiety. Its unique structure contributes to its interaction with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a selective agonist at the serotonin 2C (5-HT2C) receptor. This receptor is implicated in mood regulation and appetite control, making it a target for antipsychotic medications.

Key Mechanisms:

- 5-HT2C Receptor Agonism : The compound has shown functional selectivity at the 5-HT2C receptor, promoting Gq signaling pathways while minimizing β-arrestin recruitment. This selectivity may enhance its therapeutic profile by reducing side effects associated with broader receptor activation .

- Neurotransmitter Modulation : By modulating serotonin levels, this compound may influence mood and cognitive functions. Increased cAMP and cGMP levels have been noted as downstream effects of its receptor interactions, potentially leading to enhanced neuroplasticity .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antipsychotic Activity : In preclinical models, compounds with similar structures have demonstrated antipsychotic-like effects, suggesting potential utility in treating schizophrenia or bipolar disorder .

- Cognitive Enhancement : The modulation of 5-HT2C receptors may also facilitate cognitive improvements, making this compound a candidate for further exploration in cognitive disorders .

Case Studies

- Animal Models : In studies using rodent models for schizophrenia, this compound demonstrated significant reductions in hyperactivity induced by amphetamines, indicating its potential as an antipsychotic agent .

- In Vitro Studies : In vitro assays have shown that the compound effectively activates 5-HT2C receptors with an EC50 value around 23 nM, highlighting its potency and specificity compared to other serotonin receptors .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₄F₁N |

| 5-HT2C EC50 | 23 nM |

| Mechanism | Gq signaling pathway activation |

| Potential Applications | Antipsychotic therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.